molecular formula C15H11F2NO4S B2958699 (E)-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-phenylethenesulfonamide CAS No. 1089650-85-0

(E)-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-phenylethenesulfonamide

Numéro de catalogue: B2958699
Numéro CAS: 1089650-85-0
Poids moléculaire: 339.31
Clé InChI: OGTPAYIZOZVFFG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-phenylethenesulfonamide is a chemical compound offered for research and development purposes. This molecule features a 2,2-difluoro-1,3-benzodioxole group, a structure recognized as an important intermediate in synthesizing agrochemical and pharmaceutical products . The 2,2-difluoro-1,3-benzodioxole moiety is known to contribute to the biological activity and metabolic stability of compounds . This compound is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers can utilize this chemical as a key intermediate in organic synthesis or as a candidate for biological screening in drug discovery projects. Its structure, combining a sulfonamide function with a dipolar ethenesulfonamide linker, suggests potential for investigating novel mechanisms of action, particularly in areas where the 2,2-difluoro-1,3-benzodioxole core has shown relevance . Please note that the specific pharmacological, toxicological, and metabolic properties of this compound have not been fully characterized. Researchers should handle all chemicals with appropriate safety precautions. Refer to the associated Safety Data Sheet (SDS) for detailed handling and hazard information.

Propriétés

IUPAC Name

(E)-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2NO4S/c16-15(17)21-13-7-6-12(10-14(13)22-15)18-23(19,20)9-8-11-4-2-1-3-5-11/h1-10,18H/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTPAYIZOZVFFG-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC3=C(C=C2)OC(O3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC3=C(C=C2)OC(O3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Target of Action

The primary targets of EN300-26590037 are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

EN300-26590037 acts as a selective dual inhibitor of PDE3 and PDE4. By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels. This results in the activation of downstream signaling pathways that mediate various cellular responses.

Biochemical Pathways

The inhibition of PDE3 and PDE4 by EN300-26590037 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A (PKA), which in turn phosphorylates various target proteins, leading to changes in cell function. For instance, PKA activation can lead to relaxation of smooth muscle cells, resulting in bronchodilation.

Activité Biologique

(E)-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-phenylethenesulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C26H25F3N2O6
  • Molecular Weight : 518.4817 g/mol
  • SMILES Notation : CC1(C)C(O)OC(CO)CN2C1=CC3=C2C=C(F)C(NC(=O)C4(CC4)C5=CC6=C(OC(F)(F)O6)C=C5)=C3...

Biological Activity

The biological activity of (E)-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-phenylethenesulfonamide can be categorized into various pharmacological effects:

1. Antimicrobial Activity

Research indicates that compounds containing the benzodioxole moiety exhibit promising antimicrobial properties. A study highlighted that derivatives of 1,3-benzodioxole showed significant larvicidal activity against Aedes aegypti, a vector for several viral diseases. The compound's structure was crucial in enhancing its effectiveness against these pests, suggesting potential applications in vector control strategies .

2. Anticancer Potential

The sulfonamide group in the compound has been associated with anticancer activities. Studies have shown that sulfonamide derivatives can inhibit tumor growth by interfering with metabolic pathways essential for cancer cell proliferation. The specific mechanism often involves the inhibition of carbonic anhydrase enzymes, which play a role in maintaining pH balance in tumors .

3. Enzyme Inhibition

Several studies have reported that compounds similar to (E)-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-phenylethenesulfonamide can act as enzyme inhibitors. For instance, they may inhibit matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components and are implicated in cancer metastasis .

Case Study 1: Larvicidal Activity Against Aedes aegypti

A recent study synthesized various benzodioxole derivatives and evaluated their larvicidal activity against Aedes aegypti. Among these compounds, one derivative demonstrated an LC50 value of 28.9 μM, indicating significant effectiveness compared to traditional insecticides .

Case Study 2: Anticancer Activity

In another investigation into anticancer properties, a sulfonamide derivative was tested for its ability to inhibit tumor growth in vitro and in vivo. Results indicated that treatment with this derivative resulted in reduced tumor size and improved survival rates in animal models .

Comparaison Avec Des Composés Similaires

Structural and Functional Overview

The table below highlights key differences between the target compound and similar CFTR modulators:

Compound Molecular Formula Key Functional Groups Therapeutic Role Key References
(E)-N-(2,2-Difluoro-1,3-benzodioxol-5-yl)-2-phenylethenesulfonamide C₁₅H₁₀F₂N₂O₄S Sulfonamide, 2,2-difluorobenzodioxol, styrene Hypothesized CFTR corrector N/A (inferred)
Tezacaftor (TZ) C₂₆H₂₇F₃N₂O₆ Carboxamide, 2,2-difluorobenzodioxol, indole CFTR corrector (F508del mutation)
Ivacaftor (IV) C₂₄H₂₈N₂O₃ Quinoline, hydroxyphenyl CFTR potentiator (G551D mutation)
ABBV/GLPG-2222 C₂₇H₂₅F₄N₂O₆ Carboxamide, difluoromethoxy-chromene, benzoic acid Potent CFTR corrector

Mechanistic and Pharmacological Insights

  • Sulfonamide vs. Carboxamide: The sulfonamide group in the target compound may enhance hydrogen-bonding interactions with CFTR compared to carboxamide-based correctors like Tezacaftor.
  • Benzodioxol Substituent : The 2,2-difluoro-1,3-benzodioxol group is shared with Tezacaftor and VX-661, suggesting a role in binding to CFTR’s nucleotide-binding domain (NBD1) to correct misfolding . However, the absence of additional functional groups (e.g., Tezacaftor’s indole or ABBV/GLPG-2222’s chromene) may limit its efficacy in multi-mechanism correction .
  • Stereochemical Configuration: The (E)-styrenesulfonamide configuration could influence membrane permeability and target engagement, analogous to the stereospecificity observed in Ivacaftor’s quinoline core .

Efficacy and Limitations

  • Tezacaftor (TZ) : Demonstrates moderate CFTR correction in F508del mutants but requires co-administration with Ivacaftor for synergistic effects .
  • ABBV/GLPG-2222: Exhibits superior potency (low-nanomolar EC₅₀) due to its dual chromene and benzoic acid motifs, enabling multi-domain stabilization of CFTR .
  • Target Compound : The lack of a carboxylic acid or hydroxyl group (as in ABBV/GLPG-2222 or Ivacaftor) may reduce its ability to stabilize open-channel conformations, limiting its utility as a standalone therapy.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.